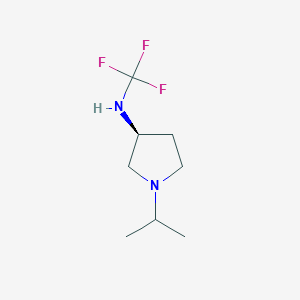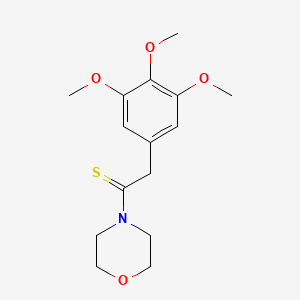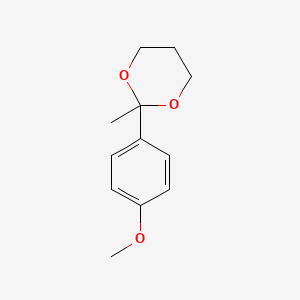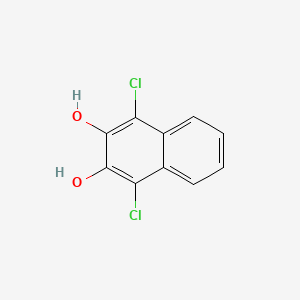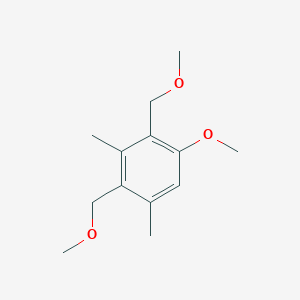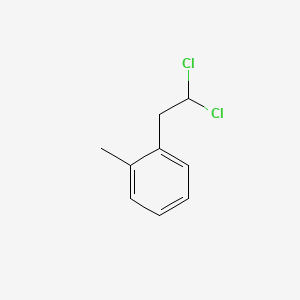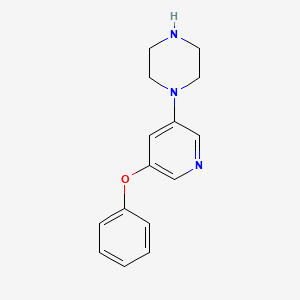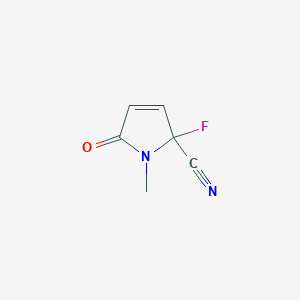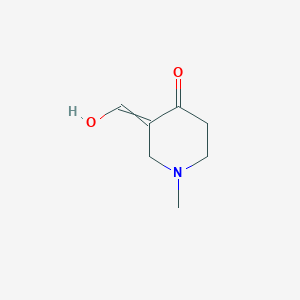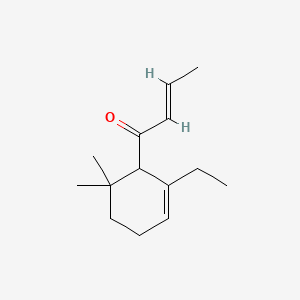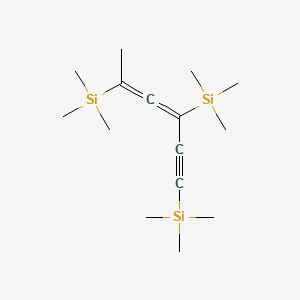
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is a complex organic compound characterized by its unique structure, which includes multiple bonds and a silane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the trimethyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts (e.g., transition metals). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of siloxanes, while reduction may yield silanes with different substituents. Substitution reactions can produce a wide range of derivatives with varying properties.
Aplicaciones Científicas De Investigación
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[triethyl-
- Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[tripropyl-
Uniqueness
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is unique due to its specific combination of multiple bonds and trimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61227-81-4 |
|---|---|
Fórmula molecular |
C15H30Si3 |
Peso molecular |
294.65 g/mol |
InChI |
InChI=1S/C15H30Si3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |
Clave InChI |
PQGLXEWYYUZIOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C(C#C[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)


